5-Fluoro THJ

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

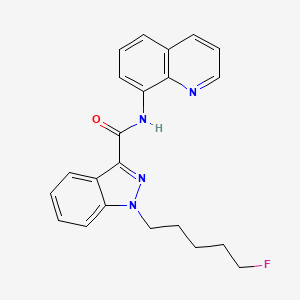

C₂₂H₂₁FN₄O |

|---|---|

Molecular Weight |

376.43 |

Synonyms |

5F-THJ 018, THJ 2201 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Fluoro-THJ-018

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document describes the synthesis of a controlled substance for research and forensic applications only. The synthesis of such substances is subject to strict legal and regulatory frameworks. All activities should be conducted in compliance with applicable laws and by authorized personnel in appropriately equipped facilities.

Introduction

5-Fluoro-THJ-018 (also known as THJ-2201) is a synthetic cannabinoid and a fluorinated analog of THJ-018. These compounds are part of a large class of indazole-3-carboxamide derivatives that have been synthesized and studied for their high affinity for cannabinoid receptors CB1 and CB2. This guide provides a representative synthesis pathway for 5-Fluoro-THJ-018, based on established chemical methodologies for analogous synthetic cannabinoids. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 5-fluoro-1H-indazole-3-carboxylic acid, followed by N-alkylation and subsequent amide coupling.

Quantitative Data Summary

Due to the limited availability of published data specifically for the synthesis of 5-Fluoro-THJ-018, the following table presents expected yields and purity based on the synthesis of structurally similar indazole-3-carboxamide synthetic cannabinoids. These values should be considered representative and may vary based on specific experimental conditions.

| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Method |

| 1. Indazole Ring Formation | 5-Fluoro-1H-indazole-3-carboxylic acid | 75-85 | >95 | NMR, LC-MS |

| 2. N-Alkylation | 1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid | 60-70 | >95 | NMR, LC-MS |

| 3. Amide Coupling | 5-Fluoro-THJ-018 | 50-65 | >98 | NMR, HPLC, GC-MS |

Experimental Protocols

The following protocols describe a plausible multi-step synthesis of 5-Fluoro-THJ-018.

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid

This initial step involves the formation of the core indazole ring structure. A common method for synthesizing indazole-3-carboxylic acids is through the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization and hydrolysis.

-

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Sodium pyruvate

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water is prepared.

-

Sodium pyruvate (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours to form the hydrazone.

-

Concentrated hydrochloric acid is added, and the reaction mixture is heated to reflux for 4-6 hours to facilitate cyclization.

-

The reaction is cooled, and the precipitated solid is collected by filtration.

-

The crude product is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the 5-fluoro-1H-indazole-3-carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: N-Alkylation of 5-Fluoro-1H-indazole-3-carboxylic acid

The indazole nitrogen is alkylated with a 5-fluoropentyl chain. This is typically achieved using an appropriate alkyl halide in the presence of a base.

-

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq)

-

1-Bromo-5-fluoropentane

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

-

Procedure:

-

5-Fluoro-1H-indazole-3-carboxylic acid is dissolved in anhydrous DMF.

-

Potassium carbonate (2.5 eq) is added to the solution, followed by the dropwise addition of 1-bromo-5-fluoropentane (1.2 eq).

-

The reaction mixture is stirred at 60-70 °C for 8-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(5-fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid.

-

Step 3: Amide Coupling to form 5-Fluoro-THJ-018

The final step is the coupling of the N-alkylated indazole carboxylic acid with 1-naphthylamine to form the final amide product.

-

Materials:

-

1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq)

-

1-Naphthylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

1-(5-Fluoropentyl)-5-fluoro-1H-indazole-3-carboxylic acid is dissolved in anhydrous DCM.

-

EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.

-

A solution of 1-naphthylamine (1.1 eq) and DIPEA (2.0 eq) in DCM is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 5-Fluoro-THJ-018.

-

Visualizations

5-Fluoro-THJ: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-THJ, also known as 5F-THJ, THJ-018 derivative, or THJ-2201, is a synthetic cannabinoid that has emerged as a compound of interest within the scientific community. As a structural analog of other potent synthetic cannabinoids, understanding its interaction with the endogenous cannabinoid system is crucial for both toxicological assessment and potential therapeutic exploration. This technical guide provides an in-depth analysis of the mechanism of action of 5-Fluoro-THJ on cannabinoid receptors, focusing on its binding affinity, functional activity, and the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.

Core Mechanism of Action

5-Fluoro-THJ exerts its effects primarily through its interaction with the two main cannabinoid receptors, CB1 and CB2. It is classified as a potent, full agonist at both receptor subtypes. This means it not only binds to the receptors with high affinity but also activates them to their full capacity, eliciting a robust biological response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of 5-Fluoro-THJ with cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of 5-Fluoro-THJ

| Compound | Receptor | Kᵢ (nM) |

| 5-Fluoro-THJ (THJ-2201) | CB1 | 1.34[1] |

| 5-Fluoro-THJ (THJ-2201) | CB2 | 1.32[1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity of 5-Fluoro-THJ

| Compound | Receptor | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

| 5-Fluoro-THJ (THJ-2201) | CB1 | cAMP Inhibition | ≈ Δ⁹-THC & RCS-4 | Full Agonist |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.

Signaling Pathways

Upon binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), 5-Fluoro-THJ initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

References

Pharmacological Profile of 5-Fluoro-THJ (THJ-2201): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the synthetic cannabinoid 5-Fluoro-THJ, also known as THJ-2201. This document summarizes its receptor binding affinity, functional activity, and metabolic profile, presenting quantitative data in structured tables and detailing the experimental methodologies for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Pharmacological Data

5-Fluoro-THJ (THJ-2201) is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its pharmacological activity is characterized by high binding affinity and functional potency at these receptors.

Receptor Binding Affinity and Functional Potency

The following table summarizes the key in vitro pharmacological parameters of 5-Fluoro-THJ.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 1.34 nM | [1] |

| CB2 | 1.32 nM | [1] | |

| Functional Potency (EC50) | CB1 | 19 nM | [2] |

| CB2 | Not explicitly reported in the searched literature. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and are representative of the techniques used to characterize synthetic cannabinoids like 5-Fluoro-THJ.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is based on the methodology described by Hess et al. (2016) for determining the binding affinity of synthetic cannabinoids.

Objective: To determine the inhibition constant (Ki) of 5-Fluoro-THJ for the human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing human CB1 or CB2 receptors.

-

[³H]CP55,940 (radioligand).

-

WIN 55,212-2 (non-labeled competing ligand for non-specific binding determination).

-

5-Fluoro-THJ (test compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in binding buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of cell membrane preparation (containing 10-20 µg of protein).

-

50 µL of [³H]CP55,940 at a final concentration of approximately 1 nM.

-

50 µL of either binding buffer (for total binding), WIN 55,212-2 at a final concentration of 10 µM (for non-specific binding), or the desired concentration of 5-Fluoro-THJ.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of 5-Fluoro-THJ that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol is a representative method for determining the functional activity of cannabinoid receptor agonists by measuring the inhibition of adenylyl cyclase.

Objective: To determine the EC₅₀ value of 5-Fluoro-THJ for the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

-

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Assay medium (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).

-

Forskolin.

-

5-Fluoro-THJ (test compound).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and grow to near confluence.

-

Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in assay medium.

-

Assay:

-

Aspirate the culture medium and pre-incubate the cells with 5-Fluoro-THJ at various concentrations for 15-30 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 5-10 µM final concentration) for 15-30 minutes at 37°C to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the 5-Fluoro-THJ concentration. Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect, using non-linear regression.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method to assess the in vitro metabolic stability of a compound.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 5-Fluoro-THJ in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

5-Fluoro-THJ (test compound).

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing HLMs (e.g., 0.5-1 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Incubation:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding 5-Fluoro-THJ (e.g., 1 µM final concentration).

-

Incubate the mixture at 37°C with shaking.

-

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of 5-Fluoro-THJ at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of 5-Fluoro-THJ remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ) as (0.693 / t₁/₂) / (mg microsomal protein/mL).

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by cannabinoid receptor agonists like 5-Fluoro-THJ.

Caption: Gαi-coupled signaling cascade initiated by 5-Fluoro-THJ binding to cannabinoid receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Experimental Workflow: Metabolic Stability Assay

The following diagram illustrates the process for assessing the metabolic stability of a compound in vitro.

References

The Uncharted Territory of 5-Fluoro THJ: A Technical Overview Based on Analog Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific in vitro and in vivo studies on 5-Fluoro THJ (1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide) is not publicly available at the time of this writing. Its physiological and toxicological properties have not been determined[1]. This guide, therefore, provides a comprehensive overview of its chemical properties, information on its parent compound, THJ-018, and extrapolates potential effects based on the known pharmacology of structurally similar fluorinated synthetic cannabinoids.

Introduction to this compound

This compound is a synthetic cannabinoid, structurally derived from THJ-018[1][2]. The key structural modification is the addition of a fluorine atom to the terminal carbon of the pentyl chain[1]. This alteration is a common strategy in the clandestine synthesis of designer drugs to potentially modify the pharmacological profile, including receptor affinity and metabolic stability.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide | [1] |

| CAS Number | 2180934-72-7 | [1] |

| Molecular Formula | C22H21FN4O | [1] |

| Formula Weight | 376.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml | [1] |

| λmax | 245, 332 nm | [1] |

The Parent Compound: THJ-018

THJ-018 is an analog of the well-known synthetic cannabinoid JWH-018, where the indole core has been replaced with an indazole base[3]. While specific biological activity for THJ-018 has not been extensively reported, its structural similarity to other synthetic cannabinoids suggests it likely acts as an agonist at the cannabinoid receptors, CB1 and CB2[3].

Metabolic studies on THJ-018 using human hepatocytes have identified several metabolites, with the primary pathways being hydroxylation on the N-pentyl chain followed by oxidation or glucuronidation[4].

The Role of Fluorination in Synthetic Cannabinoids

The addition of a terminal fluorine to the N-pentyl chain, as seen in this compound, is a common modification in many synthetic cannabinoid series. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Potential In Vitro Effects

-

Receptor Binding Affinity: Fluorination can influence the binding affinity for CB1 and CB2 receptors. However, the effect is not consistent across all synthetic cannabinoid classes. For some compounds, fluorination increases potency, while for others, it may decrease or have a negligible effect[5].

-

Signaling Pathways: As agonists, fluorinated synthetic cannabinoids are expected to activate downstream signaling cascades similar to other cannabinoids. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Potential In Vivo Effects

-

Pharmacokinetics: The carbon-fluorine bond is highly stable, which can make fluorinated compounds more resistant to metabolic degradation. This can lead to a longer half-life and prolonged duration of effects. Studies on the fluorinated analog of THJ-018, known as THJ-2201, revealed extensive metabolism, including oxidative defluorination[4].

-

Toxicology: The increased potency and altered metabolism of fluorinated synthetic cannabinoids have been associated with severe adverse effects and fatalities[6]. Postmortem redistribution has been observed for some fluorinated cannabinoids, complicating toxicological interpretations[6].

Experimental Protocols: A General Framework

Due to the absence of specific studies on this compound, detailed experimental protocols cannot be provided. However, a general workflow for the characterization of a novel synthetic cannabinoid is outlined below.

Caption: General workflow for characterizing a novel synthetic cannabinoid.

Potential Signaling Pathways

The signaling pathways activated by this compound are presumed to be similar to those of other CB1 receptor agonists.

Caption: Putative signaling cascade following CB1 receptor activation.

Metabolic Fate: A General Perspective

Based on studies of structurally related fluorinated synthetic cannabinoids, the metabolism of this compound is likely to be complex.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forty-Three Fatalities Involving the Synthetic Cannabinoid, 5-Fluoro-ADB: Forensic Pathology and Toxicology Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-Fluoro THJ in different solvents

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro THJ

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound, a derivative of the synthetic cannabinoid THJ-018, is a research chemical. Its physiological and toxicological properties have not been extensively studied. This document is intended for informational purposes for research and forensic applications only and is not for human or veterinary use.

Introduction

This compound is a synthetic cannabinoid that has emerged in the landscape of new psychoactive substances. Structurally, it is an indazole-based analog, featuring a fluorine atom on the terminal carbon of the pentyl chain. As with many synthetic cannabinoids, this compound is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects. For researchers and drug development professionals, understanding the fundamental physicochemical properties of this compound, such as its solubility and stability in various solvents, is critical for accurate quantification, formulation development, and in vitro and in vivo studies.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also furnishes detailed, generalized experimental protocols for determining these properties, based on established methods for other cannabinoids.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For laboratory purposes, knowing the solubility in various organic solvents is essential for preparing stock solutions and conducting analytical and biological assays.

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Dimethylformamide (DMF) | Polar aprotic | 5 mg/mL |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | 5 mg/mL |

| Methanol | Polar protic | Data not available |

| Ethanol | Polar protic | Data not available |

| Acetonitrile | Polar aprotic | Data not available |

| Chloroform | Nonpolar | Data not available |

| Hexane | Nonpolar | Data not available |

Note: The lack of comprehensive public data necessitates experimental determination for specific research applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents of analytical grade

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

To remove any remaining solid particles, either centrifuge the collected supernatant at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Stability of this compound

The stability of a compound in different solvents and under various environmental conditions is a key factor in determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Synthetic cannabinoids can be susceptible to degradation through hydrolysis, oxidation, and photodegradation.

General Stability Profile and Degradation Pathways

Specific stability data for this compound is not extensively documented. However, based on the stability of other synthetic cannabinoids, it is prudent to assume that this compound may be sensitive to:

-

Acidic and Basic Conditions: The amide linkage in the structure of this compound could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidative Stress: Exposure to oxidizing agents may lead to degradation.

-

Photodegradation: Exposure to UV or visible light can induce degradation of cannabinoids.

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or LC-MS system

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of this compound in the chosen solvent at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry.

-

Visualization of Pathways and Workflows

CB1 Receptor Signaling Pathway

As a CB1 receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor signaling cascade. The following diagram illustrates this pathway.

Caption: CB1 Receptor Signaling Pathway for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Workflow for Stability (Forced Degradation) Study

This diagram illustrates the process of conducting a forced degradation study to assess the stability of this compound.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides the available information and outlines robust, generalized experimental protocols for their determination. For researchers working with this and other novel synthetic cannabinoids, it is imperative to experimentally determine these fundamental properties to ensure the accuracy and reliability of their research findings. The provided workflows and signaling pathway diagram serve as a foundational reference for designing and interpreting such studies. As with all research chemicals, appropriate safety precautions should be taken when handling this compound.

An In-depth Technical Guide to 5-Fluoro THJ (THJ-2201): Discovery, History, and Core Technical Data

Introduction

This technical guide provides a comprehensive overview of 5-Fluoro THJ, a synthetic cannabinoid also known by its chemical name --INVALID-LINK--methanone and the synonym THJ-2201. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of its discovery, history, and key technical data, including pharmacological properties and experimental methodologies.

This compound (THJ-2201) is a potent synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. It is structurally related to other well-known synthetic cannabinoids, such as AM-2201, with the key difference being the replacement of the indole core with an indazole ring system.[1] As a full agonist at both the CB1 and CB2 cannabinoid receptors, THJ-2201 mimics the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, but with significantly higher potency.[1][2] This heightened potency is a characteristic feature of many synthetic cannabinoids and is a subject of considerable interest and concern in the scientific and medical communities.[3]

Discovery and History

The discovery of this compound (THJ-2201) is not rooted in traditional pharmaceutical research and development but rather in the clandestine world of designer drugs. It was first identified in forensic samples in the early 2010s. A 2014 publication by Uchiyama et al. is one of the earliest scientific reports detailing the detection of THJ-2201 in illegal products, marking its official emergence on the illicit drug market.[4]

Unlike its predecessors, such as the "JWH" series of compounds synthesized by John W. Huffman for research purposes, the synthesis of THJ-2201 and similar compounds appears to be driven by the desire to circumvent existing drug laws. As an analog of the potent synthetic cannabinoid AM-2201, THJ-2201 was likely developed to mimic its effects while having a distinct chemical structure to evade legal control.[1] This cat-and-mouse game between clandestine chemists and regulatory bodies has led to a rapid proliferation of new and often uncharacterized synthetic cannabinoids.

Due to its high potential for abuse and lack of accepted medical use, THJ-2201 has been classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[1][5] Its history is intertwined with public health concerns, as its use has been associated with adverse events, including hospitalizations and fatalities.[1]

Chemical and Pharmacological Properties

This compound (THJ-2201) is characterized by an indazole core, a 5-fluoropentyl chain, and a naphthoyl group. This structure confers high affinity for the cannabinoid receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound (THJ-2201).

| Parameter | Value | Receptor | Reference(s) |

| Binding Affinity (Ki) | 1.34 nM | CB1 | [2] |

| 1.32 nM | CB2 | [2] |

| In Vitro Parameter | Value | Cell Line | Reference(s) |

| EC50 (Cytotoxicity) | > 25 µM | NG108-15 | [2] |

| NOEC (Cytotoxicity) | 25 µM | NG108-15 | [2] |

| LOEC (Cytotoxicity) | > 25 µM | NG108-15 | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound (THJ-2201).

In Vitro Metabolism in Human Hepatocytes

Objective: To identify the major metabolites of THJ-2201 in a human-relevant in vitro system.

Methodology:

-

Materials: Cryopreserved human hepatocytes, Williams Medium E, penicillin-streptomycin, L-glutamine, fetal bovine serum, insulin, dexamethasone, THJ-2201 standard.

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.

-

Incubation: The hepatocyte monolayer is incubated with a solution of THJ-2201 (typically 10 µM) in culture medium for a specified period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At the end of the incubation period, the medium is collected. The remaining cells are typically lysed to analyze intracellular metabolites.

-

Sample Preparation: The collected medium and cell lysate are subjected to protein precipitation, often using a cold organic solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.

-

Analytical Method: The supernatant is analyzed using high-resolution mass spectrometry (HR-MS), such as a TripleTOF system. Data is acquired in full scan mode and information-dependent acquisition (IDA) for product ion scans to identify and structurally elucidate the metabolites.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of THJ-2201 for the CB1 and CB2 cannabinoid receptors.

Methodology:

-

Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [3H]CP-55,940), THJ-2201, binding buffer, glass fiber filters, scintillation cocktail.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Competition Binding: A constant concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of varying concentrations of THJ-2201 (the competitor).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quantification: The filters are washed with ice-cold binding buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of THJ-2201 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro metabolism study of THJ-2201 in human hepatocytes.

CB1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the CB1 receptor upon activation by THJ-2201.

References

- 1. THJ-2201 - Wikipedia [en.wikipedia.org]

- 2. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Thj 2201 | C23H21FN2O | CID 91864533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 5-Fluoro-THJ (5F-MDMB-PINACA) in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro-THJ (also known as 5F-MDMB-PINACA), a potent synthetic cannabinoid, in biological matrices such as plasma and oral fluid. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals in forensic toxicology, clinical research, and drug metabolism studies. The method demonstrates excellent sensitivity, specificity, and a wide dynamic range, enabling accurate quantification of 5-Fluoro-THJ at trace levels.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid receptor agonist that has been identified in illicit drug markets worldwide. Due to its high potency and potential for severe adverse health effects, there is a growing need for reliable analytical methods to detect and quantify this compound in biological specimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1][2] This application note presents a validated LC-MS/MS protocol for the routine analysis of 5-Fluoro-THJ.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 5-Fluoro-THJ from biological matrices.

Protocol for Plasma and Oral Fluid:

-

To 100 µL of plasma or oral fluid sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5F-MDMB-PINACA-d5).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

MS/MS Parameters:

| Parameter | 5-Fluoro-THJ | 5F-MDMB-PINACA-d5 (IS) |

| Precursor Ion (m/z) | 378.2 | 383.2 |

| Product Ion 1 (m/z) | 247.1 (Quantifier) | 252.1 |

| Product Ion 2 (m/z) | 145.1 (Qualifier) | 150.1 |

| Collision Energy (eV) | 25 | 25 |

| Cone Voltage (V) | 30 | 30 |

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy | 88.5% - 111.2% |

| Precision (CV%) | < 15% |

Experimental Workflow Visualization

The following diagram illustrates the key steps of the LC-MS/MS protocol for 5-Fluoro-THJ quantification.

Caption: Experimental workflow for 5-Fluoro-THJ quantification.

Signaling Pathway Visualization

The interaction of 5-Fluoro-THJ with cannabinoid receptors is a key aspect of its pharmacological activity. The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of 5-Fluoro-THJ.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of 5-Fluoro-THJ in biological samples. The protocol is characterized by its simple sample preparation, rapid analysis time, and excellent analytical performance, making it a valuable tool for forensic and clinical laboratories. The provided validation data demonstrates that the method meets the rigorous requirements for quantitative analysis.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Fluoro THJ and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro THJ, also known as THJ-2201, is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical settings. Structurally, it is an indazole analog of JWH-018, featuring a fluorine atom on the terminal carbon of the N-pentyl chain.[1] Like other synthetic cannabinoids, this compound is a potent agonist of the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to, but often more intense than, Δ9-tetrahydrocannabinol (THC).[2][3] Due to extensive metabolism, the parent compound is often undetectable in urine, making the identification of its metabolites crucial for confirming intake.[3]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the detection and quantification of synthetic cannabinoids and their metabolites in biological matrices.[4][5] However, the polar nature of the hydroxylated and carboxylated metabolites necessitates a derivatization step, typically silylation, to improve their volatility and thermal stability for GC-MS analysis.[4][6]

These application notes provide a comprehensive overview of the analytical workflow for identifying this compound and its primary metabolites in urine samples using GC-MS. Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with expected quantitative data and a discussion of the compound's metabolic pathways and signaling mechanisms.

Metabolic Pathways of this compound

The metabolism of this compound is extensive, with major biotransformations occurring on the N-pentyl chain and the naphthalene moiety.[7] In vitro studies using human hepatocytes have identified several key metabolic pathways.[1][7] For this compound (THJ-2201), the predominant metabolic routes are oxidative defluorination, which results in a 5-hydroxypentyl metabolite that can be further oxidized to a pentanoic acid metabolite, and glucuronidation of hydroxylated metabolites.[7] Dihydrodiol formation on the naphthalene ring has also been observed.[7] The major metabolites are often the result of hydroxylation on the N-pentyl chain followed by further oxidation or glucuronidation.[1]

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Urine

This protocol details the extraction of this compound and its metabolites from a urine matrix, including a hydrolysis step to cleave glucuronide conjugates.

Materials:

-

Urine sample

-

β-glucuronidase (from Helix pomatia)[5]

-

0.1 M phosphate buffer (pH 4)[5]

-

Hexane/ethyl acetate (9:1, v/v)[5]

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 2 mL of the urine sample into a centrifuge tube.

-

Add 200 µL of β-glucuronidase in 0.1 M phosphate buffer.[5]

-

Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[5]

-

After incubation, allow the sample to cool to room temperature.

-

Perform a liquid-liquid extraction by adding 6 mL of hexane/ethyl acetate (9:1).[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[4]

Derivatization

Silylation is performed to increase the volatility of the polar metabolites for GC-MS analysis.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4]

-

GC vial with insert

-

Heating block or oven

Procedure:

-

To the dried extract, add 25 µL of BSTFA with 1% TMCS.[4]

-

Tightly cap the vial.

-

Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[4]

-

Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS analysis workflow for this compound.

GC-MS Parameters

The following parameters are recommended for the analysis of silylated this compound and its metabolites.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 250 µm i.d., 0.25 µm film thickness[5] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min[5] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless[5] |

| Injector Temperature | 260°C[5] |

| Oven Program | Initial temperature 70°C for 2 min, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 min.[5] A final ramp to 340°C at 40°C/min can be used for column cleaning.[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV[8] |

| Ion Source Temp. | 230°C[5][8] |

| Transfer Line Temp. | 320°C[5] |

| Quadrupole Temp. | 150°C[5] |

| Acquisition Mode | Full Scan (m/z 40-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification[5] |

Quantitative Data and Fragmentation

The following table summarizes the expected m/z values for the parent compound and its major metabolites after silylation. Retention times are estimated and will vary depending on the specific GC-MS system and conditions.

| Compound | Derivatization | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound (THJ-2201) | None | ~17-19 | 361 (M+) | 215, 155, 127 |

| 5-OH-pentyl metabolite | TMS | ~18-20 | 429 (M-15) | 357, 284, 155, 127 |

| Pentanoic acid metabolite | TMS | ~19-21 | 443 (M-15) | 371, 284, 155, 127 |

| THJ-018 (defluorinated) | None | ~14-16 | 271 | 324, 127[8] |

| Hydroxylated Naphthyl metabolite | TMS | ~18-20 | 447 (M+) | 432, 213, 155, 127 |

Note: The fragmentation of the TMS-derivatized hydroxylated metabolites will show characteristic losses of a methyl group (M-15) and trimethylsilanol (M-90).

Signaling Pathways

Synthetic cannabinoids like this compound exert their effects primarily through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[3][9] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the periphery, particularly in immune cells.[10] As a full agonist, this compound binds to and activates these receptors, initiating a downstream signaling cascade.[10] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[9] Additionally, the G-protein βγ subunits can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] This combination of effects ultimately dampens neuronal activity.[9]

Signaling pathway of this compound.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound and its metabolites in urine samples. The combination of enzymatic hydrolysis, liquid-liquid extraction, silylation, and GC-MS analysis allows for the sensitive and specific identification of these compounds. Understanding the metabolic and signaling pathways of this compound is critical for interpreting analytical results and assessing its pharmacological and toxicological effects. These protocols and the accompanying information are intended to support the work of researchers, scientists, and drug development professionals in the ongoing efforts to monitor and understand the impact of new psychoactive substances.

References

- 1. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cannabissciencetech.com [cannabissciencetech.com]

- 7. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of in vitro human whole blood-to-plasma ratio of THJ-018 utilizing gas chromatography–Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Note: Validated Method for the Quantitative Analysis of 5-Fluoro-THJ in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 5-Fluoro-THJ (also known as THJ-2201) in biological matrices such as urine and blood. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the analysis of synthetic cannabinoids in biological samples[1]. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection. Validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are summarized based on established methods for similar fluorinated synthetic cannabinoids[2][3]. This method is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical research, and drug metabolism studies.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid, an analog of THJ-018, with a fluorine atom on the pentyl chain[4][5]. Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2[2][6]. The metabolism of 5-Fluoro-THJ primarily involves oxidative defluorination and subsequent carboxylation or glucuronidation[7][8][9]. Therefore, a robust analytical method is crucial for the accurate identification and quantification of the parent compound and its metabolites. This application note provides a comprehensive protocol for the analysis of 5-Fluoro-THJ, which can be adapted for various research applications.

Experimental

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is based on common techniques for the extraction of synthetic cannabinoids from biological fluids[10][11].

Protocol: Solid-Phase Extraction (SPE) of 5-Fluoro-THJ from Urine

-

Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard (e.g., 5-Fluoro-THJ-d5) and 500 µL of acetate buffer (pH 5). Vortex for 10 seconds.

-

Enzymatic Hydrolysis (for glucuronidated metabolites): Add 20 µL of β-glucuronidase from E. coli and incubate at 40°C for 2 hours.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Elution: Elute the analyte with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column to achieve good peak shape and resolution.

LC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection of 5-Fluoro-THJ.

MS/MS Parameters (Hypothetical)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Parent) | m/z 377.2 -> 155.1 (Quantifier), 377.2 -> 91.1 (Qualifier) |

| MRM Transition (Metabolite) | m/z of target metabolite -> fragment ion |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transitions for 5-Fluoro-THJ and its metabolites should be determined experimentally by direct infusion of analytical standards.

Method Validation

The method should be validated according to established guidelines to ensure reliability and accuracy[12][13]. The following table summarizes typical acceptance criteria for method validation parameters based on similar validated methods for synthetic cannabinoids[2][3].

Table 1: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Calibration Range | e.g., 0.1 - 100 ng/mL |

| Precision (%RSD) | < 15% (within-run and between-run) |

| Accuracy (%Bias) | ± 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Recovery | 85 - 115% |

| Matrix Effect | Within ± 15% |

Diagrams

Caption: Experimental workflow for the analysis of 5-Fluoro-THJ.

Caption: Putative signaling pathway of 5-Fluoro-THJ.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 5-Fluoro-THJ in biological matrices using LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry, is based on established procedures for similar synthetic cannabinoids and offers a robust framework for researchers. Adherence to the outlined validation parameters will ensure the generation of high-quality, reliable data for forensic, clinical, and research applications.

References

- 1. preprints.org [preprints.org]

- 2. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]

- 7. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro A… [ouci.dntb.gov.ua]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

- 9. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forensicmag.com [forensicmag.com]

- 11. biotage.com [biotage.com]

- 12. mdpi.com [mdpi.com]

- 13. gtfch.org [gtfch.org]

Application Notes and Protocols for 5-Fluoro-THJ as a Reference Standard in Forensic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-THJ, also known as 5F-THJ 018 or THJ-2201, is a synthetic cannabinoid and a derivative of THJ-018.[1][2] It is characterized by a fluorine atom on the terminal carbon of the pentyl group and an 8-aminoquinoline replacing the naphthalene group found in some other synthetic cannabinoids.[1] As a potent agonist of the cannabinoid receptors CB1 and CB2, 5-Fluoro-THJ poses a significant risk to public health and is a compound of interest in forensic toxicology.[3][4] The use of a well-characterized reference standard is crucial for the accurate identification and quantification of 5-Fluoro-THJ in forensic casework. This document provides detailed application notes and protocols for the use of 5-Fluoro-THJ as a reference standard in forensic analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Fluoro-THJ is provided in the table below.

| Property | Value |

| Formal Name | 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide |

| CAS Number | 2180934-72-7 |

| Molecular Formula | C₂₂H₂₁FN₄O |

| Formula Weight | 376.4 g/mol [1] |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL[1] |

| Storage | -20°C |

| Stability | ≥ 5 years (when stored as specified)[1] |

Metabolic Pathway of 5-Fluoro-THJ

The metabolism of 5-Fluoro-THJ is expected to be extensive, a common characteristic of synthetic cannabinoids. Based on studies of THJ-2201 and other 5-fluoro synthetic cannabinoids, the major metabolic pathways include oxidative defluorination of the fluoropentyl chain, followed by oxidation to a carboxylic acid. Other significant pathways include hydroxylation of the pentyl chain and dihydrodiol formation on the quinoline ring system. Glucuronidation of the hydroxylated metabolites is also a major route of phase II metabolism.[2][4]

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like 5-Fluoro-THJ primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly CB1 in the central nervous system, is responsible for the psychoactive effects.[5]

Experimental Protocols

Protocol for Synthesis of 5-Fluoro-THJ Reference Standard

This protocol is a general procedure adapted from the synthesis of similar indazole carboxamide synthetic cannabinoids.[6][7][8]

Workflow for Synthesis of 5-Fluoro-THJ

Materials:

-

1H-indazole-3-carboxylic acid

-

1-Bromo-5-fluoropentane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

8-Aminoquinoline

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Alkylation:

-

To a solution of 1H-indazole-3-carboxylic acid in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0°C.

-

Add 1-bromo-5-fluoropentane dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.

-

-

Amide Coupling:

-

To a solution of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC, 8-aminoquinoline, and triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-Fluoro-THJ.

-

Protocol for LC-MS/MS Analysis of 5-Fluoro-THJ in Urine

This protocol is adapted from established methods for the analysis of synthetic cannabinoids in urine.[1][9][10][11][12]

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., 5-Fluoro-THJ-d4).

-

Add 50 µL of β-glucuronidase and incubate at 55°C for 1 hour for enzymatic hydrolysis.[9]

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Condition the cartridge with methanol and water.

-

Load the hydrolyzed sample.

-

Wash with water and methanol.

-

Elute with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by infusion of the reference standard |

Validation Data (Representative):

| Parameter | Value |

| Linearity | 0.1 - 100 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | > 80% |

| Matrix Effect | < 20% |

Protocol for GC-MS Analysis of 5-Fluoro-THJ in Blood

This protocol is based on general methods for the analysis of synthetic cannabinoids in blood.[13][14]

Sample Preparation:

-

To 1 mL of whole blood, add an internal standard (e.g., 5-Fluoro-THJ-d4).

-

Perform protein precipitation by adding 2 mL of ice-cold acetonitrile, vortex, and centrifuge.

-

Transfer the supernatant and perform solid-phase extraction (SPE) as described in the LC-MS/MS protocol.

-

Evaporate the eluate to dryness and reconstitute in 50 µL of ethyl acetate for analysis.

GC-MS Parameters:

| Parameter | Setting |

| GC System | Gas chromatograph with an autosampler |

| Column | HP-5MS (or equivalent) capillary column |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, ramp to 300°C at 20°C/min, hold for 5 min |

| MS System | Mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined from the mass spectrum of the reference standard |

Validation Data (Representative):

| Parameter | Value |

| Linearity | 0.5 - 100 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy | 90 - 110% |

| Precision (CV%) | < 10% |

| Recovery | > 75% |

Stability and Storage

Proper storage and handling of the 5-Fluoro-THJ reference standard are critical to ensure its integrity and the accuracy of analytical results.

-

Long-term Storage: The solid material should be stored at -20°C.[1]

-

Working Solutions: Stock and working solutions should be prepared in appropriate solvents (e.g., methanol, acetonitrile) and stored at -20°C in tightly sealed containers to prevent evaporation and degradation.

-

Stability in Biological Matrices: Synthetic cannabinoids can be unstable in biological samples. It is recommended to store biological samples containing or suspected of containing 5-Fluoro-THJ at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

Conclusion

The use of a certified reference standard for 5-Fluoro-THJ is indispensable for the reliable identification and quantification of this potent synthetic cannabinoid in forensic investigations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and forensic scientists to develop and validate robust analytical methods. Adherence to these guidelines will ensure the accuracy and defensibility of forensic toxicology results.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Substance Details 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide [unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. dependencias.pt [dependencias.pt]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of in vitro human whole blood-to-plasma ratio of THJ-018 utilizing gas chromatography–Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assay Development of 5-Fluoro THJ

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro THJ, also known as THJ-2201, is a synthetic cannabinoid that has garnered significant interest within the scientific community. As an analog of AM-2201, it is characterized by the substitution of the core indole structure with an indazole base.[1] Synthetic cannabinoids are a broad class of compounds that act as agonists for the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2][3] Understanding the in vitro pharmacological profile of novel compounds like this compound is crucial for drug development, toxicological assessment, and forensic analysis.

This document provides detailed protocols for a panel of in vitro assays designed to characterize the pharmacological and toxicological properties of this compound. These assays will enable researchers to determine its binding affinity, functional potency and efficacy at cannabinoid receptors, and its potential for cytotoxicity.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, these receptors can activate other signaling pathways, including the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound (THJ-2201) and other relevant synthetic cannabinoids for comparative purposes.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Synthetic Cannabinoids.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| This compound (THJ-2201) | 1.34 [4] | 1.32 [4] |

| AM-2201 | 1.0 | 2.6 |

| JWH-018 | 9.0 | 2.94 |

| 5F-PB-22 | 0.28 | 0.54 |

| Δ⁹-THC | 40.7 | 36.4 |

Table 2: Functional Activity of Synthetic Cannabinoids in cAMP Inhibition Assay.

| Compound | Agonist Potency (Rank Order) |

| Win 55,212-2 | 1 |

| CP 55,940 | 2 |

| JWH-122-4 | 3 |

| Δ⁹-THC | 4 |

| RCS-4 | 4 |

| THJ-2201 | 4 [5] |

| JWH-122-5 | 5 |

| JWH-122-7 | 6 |

| JWH-122-2 | 7 |

| AB-CHMINACA | 7 |

| JWH-122-8 | 8 |

| JWH-122-6 | 9 |

| JWH-122-3 | 10 |

Table 3: Cytotoxicity of THJ-2201 and 5F-PB22 in NG108-15 Cells (MTT Assay). [6]

| Compound | EC50 (µM) | NOEC (µM) | LOEC (µM) |

| THJ-2201 | 68.4 | 10 | 50 |

| 5F-PB22 | 120.5 | 50 | 100 |

EC50: Half maximal effective concentration; NOEC: No-observed-effect concentration; LOEC: Lowest-observed-effect concentration.

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. mrhighsprey.com [mrhighsprey.com]

- 3. THJ-2201 BUY ONLINE | Euro Trust Chemical [eurotrustchemical.com]

- 4. THJ-2201 - Wikipedia [en.wikipedia.org]

- 5. Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 5-Fluoro-THJ Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The synthetic cannabinoid 5-Fluoro-THJ is a research chemical with undetermined physiological and toxicological properties. The following application notes and protocols are based on the pharmacological profiles of its parent compound, THJ-018, and its structural analog, THJ-2201. These compounds are known to be potent full agonists of the cannabinoid receptors CB1 and CB2.[1][2] Extreme caution should be exercised when handling 5-Fluoro-THJ, and all experiments should be conducted in accordance with institutional and national guidelines for animal welfare and the handling of hazardous substances. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid and a derivative of THJ-018.[3] Structurally, it features a fluorine atom on the pentyl group and an 8-aminoquinoline replacing the naphthalene group of THJ-018.[3] Given that its parent compound, THJ-018, and the closely related fluorinated analog, THJ-2201, are potent agonists at both CB1 and CB2 receptors, it is hypothesized that 5-Fluoro-THJ will exhibit similar cannabimimetic activity.[1][2] Animal models are crucial for characterizing the pharmacological and toxicological profile of novel synthetic cannabinoids like 5-Fluoro-THJ. This document outlines recommended in vivo assays for assessing its potential psychoactive, physiological, and adverse effects.

Data Presentation: Hypothetical In Vivo Effects of 5-Fluoro-THJ in Mice

The following tables summarize potential quantitative data from key in vivo experiments. These values are hypothetical and intended to serve as a reference for expected outcomes based on studies with related compounds.

Table 1: Cannabinoid Tetrad Assay in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) | Rectal Temperature (°C) | Tail-Flick Latency (s) | Catalepsy Score (s) |

| Vehicle (Control) | - | 100 ± 10 | 37.5 ± 0.3 | 2.5 ± 0.5 | 0 |

| 5-Fluoro-THJ | 0.1 | 85 ± 8 | 37.1 ± 0.4 | 3.0 ± 0.6 | 5 ± 2 |

| 5-Fluoro-THJ | 0.3 | 60 ± 7 | 36.2 ± 0.5 | 4.5 ± 0.8 | 15 ± 5 |

| 5-Fluoro-THJ | 1.0 | 30 ± 5 | 34.8 ± 0.6 | 7.0 ± 1.0 | 45 ± 10 |

| 5-Fluoro-THJ | 3.0 | 15 ± 4 | 33.1 ± 0.7 | 9.5 ± 1.2 | 90 ± 15 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Conditioned Place Preference (CPP) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Pre-Conditioning Time in Drug-Paired Chamber (s) | Post-Conditioning Time in Drug-Paired Chamber (s) | Change in Preference (s) |

| Saline | - | 450 ± 30 | 460 ± 35 | 10 ± 15 |

| 5-Fluoro-THJ | 0.1 | 455 ± 28 | 550 ± 40 | 95 ± 25 |

| 5-Fluoro-THJ | 0.3 | 448 ± 32 | 680 ± 50 | 232 ± 38 |

| 5-Fluoro-THJ | 1.0 | 452 ± 25 | 510 ± 45 | 58 ± 20 |

*p < 0.05 compared to saline. Data are presented as mean ± SEM. A significant increase in time spent in the drug-paired chamber suggests rewarding properties. A decrease or no significant change at higher doses may indicate aversive effects.

Experimental Protocols

Animals

-

Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for behavioral and physiological studies of cannabinoids.

-

Housing: Mice should be housed in groups of 4-5 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-